REACTION_CXSMILES
|
N12CCCN=[C:7]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2.[C:12]12([C:22](=[O:25])[CH:23]=[CH2:24])[CH2:21][CH:16]3[CH2:17][CH:18]([CH2:20][CH:14]([CH2:15]3)[CH2:13]1)[CH2:19]2.[Cl-].[O:27]=C(C)C[N+]1C=CC=CC=1>C(O)C>[C:12]12([C:7]3[CH:6]=[C:5]([OH:27])[CH:4]=[CH:3][CH:2]=3)[CH2:21][CH:16]3[CH2:15][CH:14]([CH2:20][CH:18]([CH2:17]3)[CH2:19]1)[CH2:13]2.[C:12]12([C:22](=[O:25])[CH:23]=[CH2:24])[CH2:19][CH:18]3[CH2:17][CH:16]([CH2:15][CH:14]([CH2:20]3)[CH2:13]1)[CH2:21]2 |f:2.3|
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.43 g
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
crude product
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)C(C=C)=O
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
[Cl-].O=C(C[N+]1=CC=CC=C1)C
|
Name
|
4A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was used in the next reaction without purification
|
Type
|
TEMPERATURE
|
Details
|
cooled suspension
|
Type
|
TEMPERATURE
|
Details
|
Under ice-cooling
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
the pH was adjusted to 1, and ethyl acetate extraction
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with brine three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over sodium sulfate, filtration, condensation
|
Type
|
CUSTOM
|
Details
|
drying under reduced pressure at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
giving the crude product (936 mg) of 3-(adamantan-1-yl)phenol
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)C=2C=C(C=CC2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 456 mg |
Name
|
|
Type
|
product
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)C(C=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |